![molecular formula C14H18BrNO2 B1276404 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 904750-36-3](/img/structure/B1276404.png)

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Overview

Description

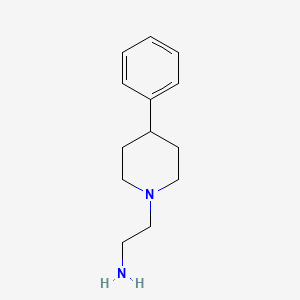

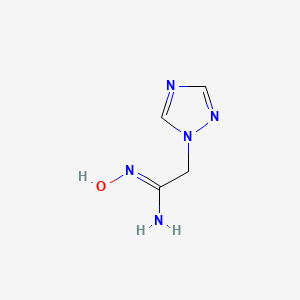

The compound 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The structure of this compound includes a bromobenzyl group attached to the nitrogen atom of the azaspiro[4.5]decane framework. Although the specific compound is not directly synthesized in the provided papers, the methods and structures described are relevant to understanding its synthesis and properties.

Synthesis Analysis

The synthesis of related azaspiro[4.5]decane derivatives is well-documented in the provided literature. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves the addition of prenyl magnesium bromide to a 4-methoxybenzylimine, followed by an iodine-initiated aminocyclization to form the azaspirocycle . Another method includes a copper-catalyzed difluoroalkylation of N-benzylacrylamides, which undergoes a tandem radical addition and dearomatizing cyclization process . These methods could potentially be adapted for the synthesis of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane by altering the starting materials and reaction conditions.

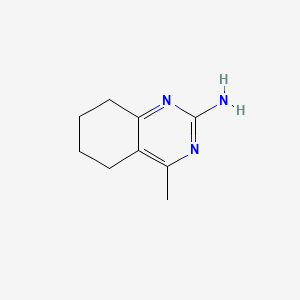

Molecular Structure Analysis

The molecular structure of azaspiro[4.5]decane derivatives is characterized by a spirocyclic framework that can be functionalized with various substituents. The presence of a bromobenzyl group in the target compound suggests potential for further reactions, such as cross-coupling, due to the bromine atom's reactivity . The dioxa component indicates the presence of two oxygen atoms in the ring system, which could influence the compound's electronic properties and reactivity.

Chemical Reactions Analysis

Azaspiro[4.5]decane derivatives can participate in a variety of chemical reactions. The bromine atom in the 8-(4-Bromobenzyl) substituent is particularly reactive and could be used in further functionalization reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions . The nitrogen atom in the azaspiro[4.5]decane core could also be a site for further functionalization or for forming coordination complexes with metals.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the bromobenzyl group would increase the molecular weight and potentially the boiling point compared to unsubstituted azaspiro[4.5]decane derivatives. The electronic properties of the compound would be influenced by the electron-withdrawing bromine atom and the electron-donating dioxa moiety, which could affect its reactivity and interactions with other molecules .

Scientific Research Applications

Mass Spectrometric Study

- Mass Spectrometry Analysis : 1,4-dioxa-8-azaspiro[4.5]decane's mass spectrum reveals significant peaks that are essential in understanding its structural and chemical properties. These findings contribute to the broader field of chemical analysis and molecular characterization (Solomons, 1982).

Nonlinear Optical Material Development

- Nonlinear Optical Applications : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown promise as materials for nonlinear optical devices, particularly in applications like frequency doublers for laser diodes in the blue region. This highlights their potential in advancing optical technologies (Kagawa et al., 1994).

Synthesis of Related Compounds

- Synthetic Applications : The synthesis of related compounds, such as 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, demonstrates the versatility and potential of 1,4-dioxa-8-azaspiro[4.5]decane derivatives in creating biologically active compounds (Mai et al., 2010).

Crystallography and Molecular Structure

- Molecular and Crystal Structures : Investigations into the molecular and crystal structures of compounds derived from 1,4-dioxa-8-azaspiro[4.5]decane provide valuable insights into the material's properties and potential applications in various scientific fields, including material science and pharmacology (Kukharev, 1995).

Safety And Hazards

properties

IUPAC Name |

8-[(4-bromophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJANUFLPRSVKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)

![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)